molecular formula C16H12N4O8 B11017364 Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate

Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate

Cat. No.: B11017364
M. Wt: 388.29 g/mol
InChI Key: FNNVUPFABLDMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate is a complex organic compound characterized by its nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate . This intermediate is then subjected to further reactions involving hydrazine derivatives and nitrobenzoyl chloride to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester and hydrazino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate is unique due to its combination of nitro, ester, and hydrazino functional groups

Properties

Molecular Formula

C16H12N4O8

Molecular Weight

388.29 g/mol

IUPAC Name

methyl 3-nitro-5-[[(4-nitrobenzoyl)amino]carbamoyl]benzoate

InChI

InChI=1S/C16H12N4O8/c1-28-16(23)11-6-10(7-13(8-11)20(26)27)15(22)18-17-14(21)9-2-4-12(5-3-9)19(24)25/h2-8H,1H3,(H,17,21)(H,18,22)

InChI Key

FNNVUPFABLDMFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.